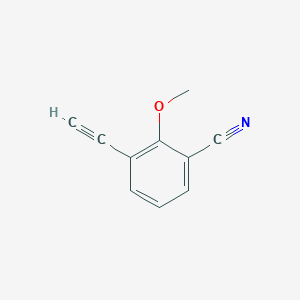
3-Ethynyl-2-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-2-methoxybenzonitrile: is an organic compound with the molecular formula C10H7NO. It is a derivative of benzonitrile, featuring an ethynyl group at the third position and a methoxy group at the second position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-methoxybenzonitrile can be achieved through several methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 2-methoxy-3-iodobenzonitrile can be coupled with ethynyltrimethylsilane, followed by deprotection to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyl-2-methoxybenzonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.
Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions, forming imines or amides.
Coupling Reactions: The ethynyl group can undergo coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Nucleophilic Addition: Reagents like Grignard reagents (e.g., RMgX) and organolithium compounds (e.g., RLi) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are typical.
Major Products:
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives.
Nucleophilic Addition: Imines or amides.
Coupling Reactions: Various substituted aromatic compounds.
Applications De Recherche Scientifique
3-Ethynyl-2-methoxybenzonitrile finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-2-methoxybenzonitrile depends on its specific application
Methoxy Group: Can participate in hydrogen bonding and other interactions.
Nitrile Group: Can act as an electrophile in nucleophilic addition reactions.
Ethynyl Group: Can undergo coupling reactions, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Benzonitrile: Lacks the methoxy and ethynyl groups, making it less reactive in certain types of reactions.
2-Methoxybenzonitrile: Similar structure but lacks the ethynyl group, affecting its reactivity and applications.
3-Ethynylbenzonitrile:
Uniqueness: 3-Ethynyl-2-methoxybenzonitrile is unique due to the presence of both the methoxy and ethynyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H7NO |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-ethynyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H7NO/c1-3-8-5-4-6-9(7-11)10(8)12-2/h1,4-6H,2H3 |
Clé InChI |
FJXOOHYHRJVKRK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1C#N)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



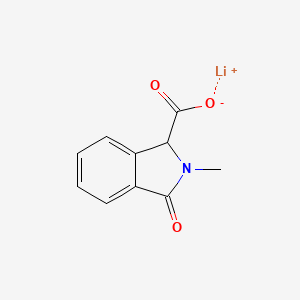

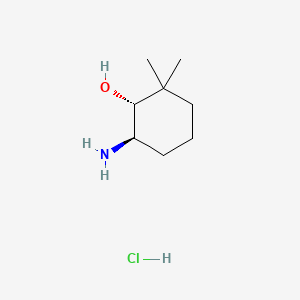
![Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate](/img/structure/B13469058.png)
![(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13469062.png)
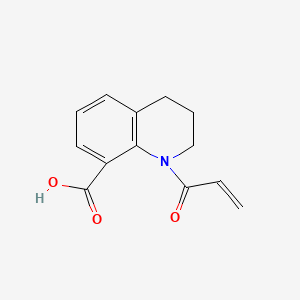
![3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13469066.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid](/img/structure/B13469069.png)

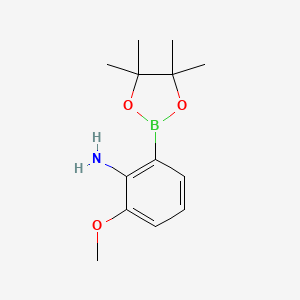


![tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride](/img/structure/B13469100.png)
